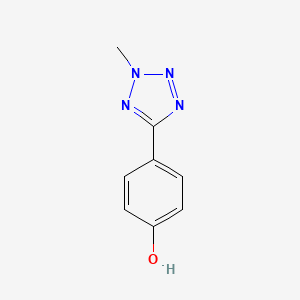
4-(2-methyl-2H-tetrazol-5-yl)phenol
Cat. No. B603164
Key on ui cas rn:
81015-02-3
M. Wt: 176.18g/mol
InChI Key: DHVYVFDSGOTDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05567717
Procedure details


Preparation of 2-methyl-5-(3,5-dimethyl-4-hydroxyphenyl)tetrazole was prepared by the procedure described above for Intermediate 5 starting with 2,6-dimethyl-4-cyanophenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[N:6]=[N:5][C:4]([C:7]2[CH:12]=[C:11](C)[C:10]([OH:14])=[C:9](C)[CH:8]=2)=[N:3]1.CC1C=C(C#N)C=C(C)C=1O>>[CH3:1][N:2]1[N:6]=[N:5][C:4]([C:7]2[CH:12]=[CH:11][C:10]([OH:14])=[CH:9][CH:8]=2)=[N:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=C(N=N1)C1=CC(=C(C(=C1)C)O)C
|
Step Two
[Compound]
|
Name
|
Intermediate 5
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=CC(=C1)C#N)C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared by the procedure
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1N=C(N=N1)C1=CC=C(C=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
